Diethyl L-malate

Übersicht

Beschreibung

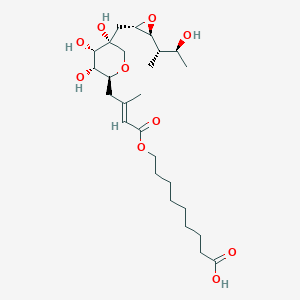

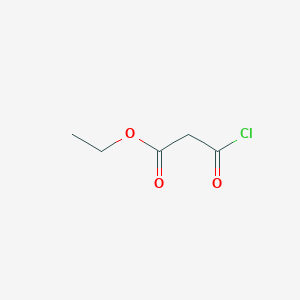

Diethyl L-malate is an organic compound with the CAS Registry number 141-05-9 . It is chemically a maleate ester with the formula C8H12O4 . It is a colorless liquid at room temperature . It has the IUPAC name of diethyl (Z)-but-2-enedioate .

Synthesis Analysis

The material is synthesized by the esterification of maleic acid or maleic anhydride and ethanol . Biological production of L-malate has been regarded as a promising approach as a cost-effective way to L-malate production from low-priced raw materials . Biocatalysis is the enzymatic transformation of fumarate to L-malate .

Molecular Structure Analysis

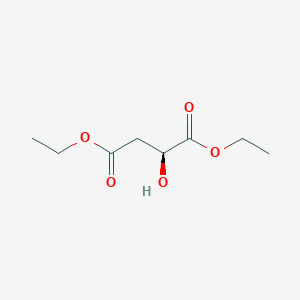

The molecular formula of Diethyl L-malate is C8H14O5 . Its molecular weight is 190.194 Da .

Chemical Reactions Analysis

In synthetic organic chemistry, Diethyl L-malate is used as a dienophile in the Diels-Alder reaction . With the invention of polyaspartic technology, an amine is reacted with a dialkyl maleate - usually diethyl maleate - utilizing the Michael addition reaction .

Physical And Chemical Properties Analysis

Diethyl L-malate has a molecular weight of 172.18 . It is a liquid form with a vapor density of 5.93 (vs air) . Its refractive index is n20/D 1.441 (lit.) . It has a boiling point of 225 °C (lit.) and a melting point of −10 °C (lit.) . Its density is 1.064 g/mL at 25 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Antioxidative Effects and Aging : L-malate reverses oxidative stress and enhances antioxidative defenses in the liver and heart of aged rats. This suggests potential benefits in combating age-related oxidative damage (Wu et al., 2008).

Antimicrobial Activity : Diethyl malate shows promise in modulating antimicrobial resistance, specifically by inhibiting beta-lactamase class A from Bacillus licheniformis. This could be significant in the development of new strategies to combat antibiotic resistance (Mirzaie et al., 2015).

Biochemical Production and Engineering : The metabolic engineering of Aspergillus oryzae for enhanced L-malate production has been studied, highlighting its potential in industrial applications. This research shows how altering carbon and redox metabolisms can improve L-malate yields (Liu et al., 2018).

Cardiovascular Health : L-malate may protect against myocardial ischemia/reperfusion injury in rats. This protection might be associated with the activation of the Nrf2/Keap1 antioxidant pathway, suggesting potential therapeutic uses in cardiovascular diseases (Ding et al., 2016).

Physical Stamina and Energy Metabolism : L-malate has been shown to improve physical stamina and minimize muscle damage during exercise in mice, likely due to its effects on the malate-aspartate shuttle and energy metabolism in the liver (Wu et al., 2007).

Metabolic Engineering for L-malate Production : Advances in metabolic engineering have enabled the production of L-malate using microorganisms like Escherichia coli and yeasts. These strategies include enhancing L-malate synthesis pathways and improving redox-power regeneration (Zhou, 2015).

Food and Beverage Industry Applications : L-malate is extensively used in the food, feed, and wine industries. Biotechnological approaches are being developed for environmentally-friendly and economical biosynthesis of L-malate (Ding & Ye, 2023).

Enzyme Metabolism in Aged Rats : Dietary supplementation with L-malate can enhance enzyme metabolism in the liver of aged rats, indicating its potential role in improving liver function in aging (Zhang, 2007).

Synthesis of Natural Products : Diethyl L-malate has been used in the total synthesis of natural products like tubelactomicin A and (-)-goniomitine, showcasing its utility in complex organic syntheses (Motozaki et al., 2005); (Zhou & Jia, 2014).

Ruminant Nutrition : DL-malate influences ruminal fermentation, potentially improving the digestibility and metabolic efficiency in ruminant animals (Carro et al., 1999).

Safety And Hazards

Diethyl L-malate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eye, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Biological routes have been regarded as very promising approaches as cost-effective ways to L-malate production from low-priced raw materials . In the future, novel biological approaches using industrially relevant strains and renewable raw materials can overcome the technical challenges involved in cost-efficient L-malate production .

Eigenschaften

IUPAC Name |

diethyl (2S)-2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNUORWMCINMRB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901044098 | |

| Record name | Diethyl L-malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl L-malate | |

CAS RN |

691-84-9 | |

| Record name | Diethyl L-malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl L-malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYL L-MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6754Q2AK3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)

![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)

![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)